molecular formula C18H17Cl3N2O2 B3030874 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride CAS No. 99503-73-8

1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride

Cat. No.: B3030874
CAS No.: 99503-73-8
M. Wt: 399.7 g/mol
InChI Key: YZUFDVOYHZOIGU-UHFFFAOYSA-N
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Description

1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride: is a chemical compound with the molecular formula C18H16ClN2O2·2HCl. It is a derivative of 1,3-bis(3-aminophenoxy)benzene, which is known for its applications in organic synthesis and polymer chemistry. This compound is characterized by the presence of two aminophenoxy groups and a chlorine atom attached to a benzene ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride typically involves the following steps:

    Nitration: The starting material, 1,3-dichlorobenzene, undergoes nitration to introduce nitro groups at the desired positions.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Etherification: The resulting diamine is reacted with 3-chlorophenol under basic conditions to form the aminophenoxy groups.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form polymers or other complex molecules.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products:

    Substituted Derivatives: Products with different functional groups replacing the chlorine atom.

    Polymers: Polyimides and other polymeric materials formed through coupling reactions.

Scientific Research Applications

Chemistry: 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride is used as an intermediate in the synthesis of various organic compounds and polymers. It is particularly valuable in the production of polyimides, which are known for their thermal stability and mechanical strength.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, including the development of drugs and diagnostic agents. Its ability to form stable complexes with metals makes it useful in imaging and therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of high-performance materials, coatings, and adhesives. Its unique chemical properties make it suitable for applications requiring durability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and stability. The presence of the chlorine atom and aminophenoxy groups allows for selective reactions, making it a versatile building block in chemical synthesis.

Comparison with Similar Compounds

    1,3-Bis(3-aminophenoxy)benzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    1,3-Bis(4-aminophenoxy)benzene: Has the amino groups in different positions, affecting its reactivity and applications.

    1,3-Bis(3-aminophenoxy)-5-bromobenzene: Contains a bromine atom instead of chlorine, leading to different reactivity and properties.

Uniqueness: 1,3-Bis(3-aminophenoxy)-5-chlorobenzene Dihydrochloride is unique due to the presence of both aminophenoxy groups and a chlorine atom, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.

Properties

IUPAC Name

3-[3-(3-aminophenoxy)-5-chlorophenoxy]aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2.2ClH/c19-12-7-17(22-15-5-1-3-13(20)9-15)11-18(8-12)23-16-6-2-4-14(21)10-16;;/h1-11H,20-21H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUFDVOYHZOIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659844
Record name 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99503-73-8
Record name 3,3'-[(5-Chloro-1,3-phenylene)bis(oxy)]dianiline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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